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molecular formula C10H8N4O2 B8489827 3-Nitro-N-(pyridin-2-yl)pyridin-2-amine CAS No. 71008-51-0

3-Nitro-N-(pyridin-2-yl)pyridin-2-amine

Cat. No. B8489827
M. Wt: 216.20 g/mol
InChI Key: VXZKJRZDVQZVJS-UHFFFAOYSA-N
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Patent
US04195088

Procedure details

31.6 g of 2-chloro-3-nitro-pyridine and 56.5 g of 2-amino-pyridine were well mixed in a mortar and the mixture was slowly heated on an oil bath to the melting point. At 150° C. a lively reaction started and the temperature spontaneously rose to 160° C. The heating was suspended until the isothermic reaction ceased and heating at 150° C. was continued for 2 hours. The mixture was cooled and the fused mass was taken up in 500 ml of chloroform. The mixture was concentrated and was chromatographed over silica gel. Elution with about 3 liters of a 1-0.75-1.2 chloroform-benzene-ether mixture yielded unreacted 2-chloro-3-nitro-pyridine and evaporation of the eluent yielded 20 g of raw product which was crystallized from 95% ethanol to obtain 15.5 g (36% yield) of 2-(2-pyridylamino)-3-nitro-pyridine in the form of orange-yellow needles melting at 121°-123° C. The product was soluble in 2 N hydrochloric acid.
[Compound]
Name
needles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
31.6 g
Type
reactant
Reaction Step Two
Quantity
56.5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1>C(Cl)(Cl)Cl>[N:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[NH:11][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
needles
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
31.6 g
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
56.5 g
Type
reactant
Smiles
NC1=NC=CC=C1
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was slowly heated on an oil bath to the melting point
CUSTOM
Type
CUSTOM
Details
At 150° C. a lively reaction
CUSTOM
Type
CUSTOM
Details
spontaneously rose to 160° C
CUSTOM
Type
CUSTOM
Details
The heating was suspended until the isothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
was chromatographed over silica gel
WASH
Type
WASH
Details
Elution with about 3 liters of a 1-0.75-1.2 chloroform-benzene-ether mixture
CUSTOM
Type
CUSTOM
Details
yielded unreacted
CUSTOM
Type
CUSTOM
Details
2-chloro-3-nitro-pyridine and evaporation of the eluent
CUSTOM
Type
CUSTOM
Details
yielded 20 g of raw product which
CUSTOM
Type
CUSTOM
Details
was crystallized from 95% ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=C(C=CC=C1)NC1=NC=CC=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 15.5 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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